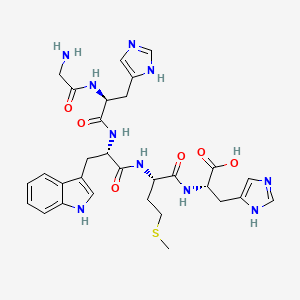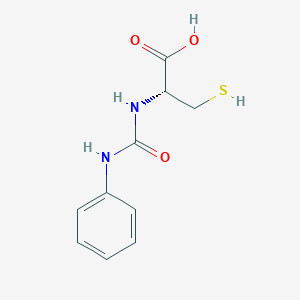
Glycyl-L-histidyl-L-tryptophyl-L-methionyl-L-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-histidyl-L-tryptophyl-L-methionyl-L-histidine is a pentapeptide composed of glycine, L-histidine, L-tryptophan, L-methionine, and L-histidine residues. This compound is of interest due to its potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-histidyl-L-tryptophyl-L-methionyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the required scale, purity, and cost considerations. Automation and optimization of reaction conditions are crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-histidyl-L-tryptophyl-L-methionyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkylating agents like iodoacetamide or acylating agents like acetic anhydride can be used.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Alkylated or acylated peptide derivatives.
Applications De Recherche Scientifique
Glycyl-L-histidyl-L-tryptophyl-L-methionyl-L-histidine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or antioxidant effects.
Industry: Utilized in the development of peptide-based drugs and cosmetic products.
Mécanisme D'action
The mechanism of action of Glycyl-L-histidyl-L-tryptophyl-L-methionyl-L-histidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. For example, it may interact with metal ions, influencing redox reactions and oxidative stress responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide known for its wound healing and anti-inflammatory properties.
Glycyl-L-histidyl-L-lysine-Cu: A copper complex of Glycyl-L-histidyl-L-lysine with enhanced biological activity.
Uniqueness
Glycyl-L-histidyl-L-tryptophyl-L-methionyl-L-histidine is unique due to its specific amino acid sequence, which imparts distinct biological activities and potential therapeutic applications. Its combination of glycine, histidine, tryptophan, methionine, and histidine residues may confer unique properties not found in other peptides.
Propriétés
Numéro CAS |
866720-06-1 |
|---|---|
Formule moléculaire |
C30H38N10O6S |
Poids moléculaire |
666.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C30H38N10O6S/c1-47-7-6-22(27(42)40-25(30(45)46)10-19-14-33-16-36-19)38-28(43)23(8-17-12-34-21-5-3-2-4-20(17)21)39-29(44)24(37-26(41)11-31)9-18-13-32-15-35-18/h2-5,12-16,22-25,34H,6-11,31H2,1H3,(H,32,35)(H,33,36)(H,37,41)(H,38,43)(H,39,44)(H,40,42)(H,45,46)/t22-,23-,24-,25-/m0/s1 |
Clé InChI |
XMPSEYQFHXHBAC-QORCZRPOSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)CN |
SMILES canonique |
CSCCC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine](/img/structure/B12530820.png)



![L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)-](/img/structure/B12530856.png)
![Benzonitrile, 4-[(1S)-1-hydroxy-2,2-dimethyl-3-oxopropyl]-](/img/structure/B12530858.png)
